molecular formula C13H23N B13782287 1-(Adamantan-2-yl)-2-propanamine

1-(Adamantan-2-yl)-2-propanamine

Cat. No.: B13782287
M. Wt: 193.33 g/mol
InChI Key: FLEVRNJWAHWRNY-UHFFFAOYSA-N
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Description

1-(Adamantan-2-yl)-2-propanamine is a compound that features an adamantane moiety attached to a propanamine group. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Adamantan-2-yl)-2-propanamine can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with a suitable amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-2-yl)-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the adamantane structure.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

1-(Adamantan-2-yl)-2-propanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.

    Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(Adamantan-2-yl)-2-propanamine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The amine group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(Adamantan-1-yl)-2-propanamine: Similar structure but with the adamantane moiety attached at a different position.

    2-(Adamantan-1-yl)-2-propanamine: Another positional isomer with distinct chemical properties.

    Adamantane derivatives: A broad class of compounds with the adamantane structure, each exhibiting unique properties based on the attached functional groups.

Uniqueness: 1-(Adamantan-2-yl)-2-propanamine stands out due to its specific structural configuration, which imparts unique physical and chemical properties. The position of the adamantane moiety influences the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

1-(2-adamantyl)propan-2-amine

InChI

InChI=1S/C13H23N/c1-8(14)2-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,2-7,14H2,1H3

InChI Key

FLEVRNJWAHWRNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2CC3CC(C2)CC1C3)N

Origin of Product

United States

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